[Mpa1, D-Tic7]OT

Oxytocin Receptor Radioligand Binding Structure-Activity Relationship

[Mpa1, D-Tic7]OT (also referred to as deamino-oxytocin analogue is a synthetic peptide analogue of the neurohypophyseal hormone oxytocin, distinguished by the substitution of the N-terminal cysteine residue with β-mercaptopropionic acid (Mpa1) and the incorporation of the conformationally-restricted amino acid D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) at position This compound was synthesized via solid-phase peptide synthesis and extensively characterized for its binding affinity and functional activity at the human oxytocin receptor (OTR). Pharmacological evaluation revealed that [Mpa1, D-Tic7]OT acts as a partial agonist at the OTR, with an IC₅₀ value of 380 nM in radioligand displacement assays.

Molecular Formula C48H67N11O12S2
Molecular Weight 1054.2 g/mol
Cat. No. B10839017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Mpa1, D-Tic7]OT
Molecular FormulaC48H67N11O12S2
Molecular Weight1054.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C48H67N11O12S2/c1-5-26(4)41-47(70)54-31(14-15-37(49)61)43(66)55-34(21-38(50)62)44(67)57-35(24-73-72-17-16-40(64)53-33(45(68)58-41)19-27-10-12-30(60)13-11-27)48(71)59-23-29-9-7-6-8-28(29)20-36(59)46(69)56-32(18-25(2)3)42(65)52-22-39(51)63/h6-13,25-26,31-36,41,60H,5,14-24H2,1-4H3,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,67)(H,58,68)/t26-,31-,32-,33-,34-,35-,36+,41-/m0/s1
InChIKeyBEKGLOSGJVQNHG-CKIXOVHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Mpa1, D-Tic7]OT: A Structurally Defined Deamino-Oxytocin Analogue with Quantifiable Pharmacological Properties


[Mpa1, D-Tic7]OT (also referred to as deamino-oxytocin analogue 4) is a synthetic peptide analogue of the neurohypophyseal hormone oxytocin, distinguished by the substitution of the N-terminal cysteine residue with β-mercaptopropionic acid (Mpa1) and the incorporation of the conformationally-restricted amino acid D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) at position 7. This compound was synthesized via solid-phase peptide synthesis and extensively characterized for its binding affinity and functional activity at the human oxytocin receptor (OTR) [1]. Pharmacological evaluation revealed that [Mpa1, D-Tic7]OT acts as a partial agonist at the OTR, with an IC₅₀ value of 380 nM in radioligand displacement assays [2]. Its unique combination of deamination and D-Tic substitution confers a distinct pharmacological profile relative to both the native hormone and closely related analogues.

Why In-Class Oxytocin Analogues Cannot Be Interchanged with [Mpa1, D-Tic7]OT: Evidence of Pharmacological Divergence


Despite their shared core sequence, oxytocin analogues modified at position 7 with constrained residues and/or N-terminal deamination exhibit markedly divergent binding affinities and functional activities at the oxytocin receptor. As demonstrated by the comprehensive pharmacological evaluation of the four Tic-substituted analogues [1], even minor stereochemical alterations (L-Tic vs. D-Tic) or the presence/absence of deamination result in IC₅₀ values that differ by up to 7-fold and qualitative differences in efficacy (pure antagonism vs. partial agonism). Consequently, substituting [Mpa1, D-Tic7]OT with a generic 'oxytocin antagonist' or a seemingly similar analogue like [Mpa1, L-Tic7]OT without rigorous justification would introduce significant experimental variability and confound interpretation of receptor pharmacology. The quantitative evidence detailed below substantiates the need for compound-specific selection.

Quantitative Differentiation of [Mpa1, D-Tic7]OT from Closest Analogues: Binding Affinity, Functional Efficacy, and Conformational Basis


Binding Affinity at Human Oxytocin Receptor: [Mpa1, D-Tic7]OT vs. [Mpa1, L-Tic7]OT and [d-Tic7]OT

In a direct head-to-head comparison using displacement of [³H]oxytocin from human oxytocin receptor expressed in HEK cells, [Mpa1, D-Tic7]OT exhibited an IC₅₀ of 380 nM [1]. In the same study, its diastereomer [Mpa1, L-Tic7]OT displayed a 3.7-fold higher affinity (IC₅₀ = 103 nM), while the non-deaminated analogue [d-Tic7]OT showed a 1.9-fold lower affinity (IC₅₀ = 730 nM). This data establishes a clear rank order of affinity: [Mpa1, L-Tic7]OT > [Mpa1, D-Tic7]OT > [d-Tic7]OT [1]. The intermediate affinity of [Mpa1, D-Tic7]OT positions it as a distinct tool compound within this congeneric series.

Oxytocin Receptor Radioligand Binding Structure-Activity Relationship Peptide Pharmacology

Functional Efficacy: Partial Agonism of [Mpa1, D-Tic7]OT Contrasts with Pure Antagonism of [d-Tic7]OT

Functional characterization revealed a critical divergence in efficacy within this series. While [d-Tic7]OT behaves as a pure antagonist at the human oxytocin receptor, [Mpa1, D-Tic7]OT retains partial agonistic activity [1]. This qualitative difference in functional outcome—arising from the combination of D-Tic at position 7 and N-terminal deamination—demonstrates that these compounds are not functionally interchangeable. The partial agonism of [Mpa1, D-Tic7]OT makes it uniquely suited for studies of receptor signaling bias or situations where complete receptor blockade is undesirable.

Functional Selectivity Partial Agonist Antagonist Oxytocin Receptor

Conformational Basis for Differential Pharmacology: Cis/Trans Isomerism of the Cys6-D-Tic7 Bond

NMR spectroscopic analysis (NOESY, TOCSY, ¹H–¹³C HSQC) of [Mpa1, D-Tic7]OT revealed the presence of both cis and trans configurations of the Cys⁶–D-Tic⁷ peptide bond, as evidenced by two distinct sets of cross-peaks for most residues [1]. In contrast, analogues containing L-Tic at position 7 (including [Mpa1, L-Tic7]OT) predominantly adopt a trans conformation [1]. The coexistence of cis/trans isomers in [Mpa1, D-Tic7]OT is hypothesized to underlie its partial agonistic activity, whereas the pure antagonism of [d-Tic7]OT is associated with a lack of cis conformation [1]. This structural evidence provides a molecular rationale for the distinct pharmacological behaviors observed.

Peptide Conformation NMR Spectroscopy Structure-Activity Relationship Cis-Trans Isomerism

Comparative Antioxytocic Potency: [Mpa1, D-Tic7]OT Serves as a Moderate-Affinity Reference Point

While [Mpa1, D-Tic7]OT itself was not directly assessed for antioxytocic pA₂, the most potent antagonist in the broader analogue series containing D-Tic at position 7, [Mpa1, D-Tyr(Et)², D-Tic⁷, Aib⁹]OT, achieved a pA₂ of 8.31 ± 0.19 in rat uterotonic assays [1]. Given that [Mpa1, D-Tic7]OT exhibits a binding affinity (IC₅₀ = 380 nM) that is approximately 14-fold lower than the IC₅₀ reported for highly optimized antagonists like [Mpa1, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT (IC₅₀ = 25 nM) [2], it occupies a distinct niche as a moderate-affinity, partial agonist tool. This positions [Mpa1, D-Tic7]OT as a valuable reference compound for benchmarking the potency of novel OTR ligands and for delineating structure-activity relationships.

Antioxytocic Activity Functional Antagonism Uterotonic Assay pA₂

Evidence-Based Application Scenarios for [Mpa1, D-Tic7]OT in Research and Procurement


Partial Agonist Tool for Studying Oxytocin Receptor Signaling Bias

Given its established partial agonistic activity at the human oxytocin receptor [1], [Mpa1, D-Tic7]OT is ideally suited for dissecting biased signaling pathways. Unlike a pure antagonist (e.g., [d-Tic7]OT) which merely blocks receptor activation, or a full agonist (e.g., oxytocin) which saturates signaling, [Mpa1, D-Tic7]OT can elicit a submaximal response. This allows researchers to probe the threshold for G protein versus β-arrestin recruitment, or to compare the efficacy of novel biased ligands against a well-characterized partial agonist baseline [1].

Conformational Probe for NMR and Molecular Dynamics Studies of Peptide-Receptor Interactions

The NMR-derived evidence for coexisting cis and trans conformers of the Cys⁶–D-Tic⁷ peptide bond in [Mpa1, D-Tic7]OT [1] makes this compound a valuable conformational probe. Researchers investigating the role of peptide backbone flexibility in receptor recognition and activation can use [Mpa1, D-Tic7]OT in comparative NMR or molecular dynamics simulations alongside conformationally restricted analogues (e.g., [Mpa1, L-Tic7]OT, which adopts a predominantly trans conformation). Such studies can elucidate the structural determinants of partial agonism and guide the rational design of next-generation OTR modulators.

Moderate-Affinity Reference Standard in Oxytocin Receptor Binding Assays

With a validated IC₅₀ of 380 nM against the human oxytocin receptor [1], [Mpa1, D-Tic7]OT serves as a moderate-affinity reference standard for radioligand binding and competition assays. Its intermediate potency bridges the gap between high-affinity antagonists (e.g., [Mpa1, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT, IC₅₀ = 25 nM [2]) and low-affinity controls. This makes it a useful calibrant for assay validation, quality control of new compound libraries, and establishing concentration-response curves across a dynamic range relevant for screening campaigns [REFS-1, REFS-2].

Control Compound for Differentiating D-Tic vs. L-Tic Stereochemistry Effects

The direct head-to-head binding data comparing [Mpa1, D-Tic7]OT (IC₅₀ = 380 nM) with its L-Tic diastereomer [Mpa1, L-Tic7]OT (IC₅₀ = 103 nM) [1] establishes a clear stereochemistry-dependent affinity difference. Procurement of both compounds enables controlled experiments to isolate the impact of D- versus L-Tic substitution on receptor binding kinetics, functional selectivity, and in vivo pharmacokinetics. This paired-usage scenario is essential for medicinal chemistry efforts aiming to optimize oxytocin receptor ligands through stereochemical fine-tuning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Mpa1, D-Tic7]OT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.